Regioselective Synthesis Yield Comparison: 2,4-Bis(trifluoromethyl)aniline vs. Mono-Trifluoromethyl Isomers
In a one-pot radical trifluoromethylation of aniline using CF3I/H2O2/Fe(II)SO4 in DMSO, the 2,4-bis(trifluoromethyl)aniline product forms with a 19F-NMR yield of 4.2%, which is lower than the yields for the mono-substituted products 2-trifluoromethylaniline (8.5%) and 4-trifluoromethylaniline (7.2%) [1]. This differential reactivity demonstrates that the 2,4-bis-CF3 substitution pattern is not a simple additive outcome but reflects distinct kinetic and steric constraints during electrophilic aromatic trifluoromethylation.
| Evidence Dimension | Synthetic yield in one-pot trifluoromethylation |
|---|---|
| Target Compound Data | 19F-NMR yield: 4.2% |
| Comparator Or Baseline | 2-Trifluoromethylaniline (8.5%); 4-Trifluoromethylaniline (7.2%) |
| Quantified Difference | Target yield is 50.6% lower than 2-CF3 isomer; 41.7% lower than 4-CF3 isomer |
| Conditions | Aniline (180 μL), DMSO (5.0 mL), 1N H2SO4 in DMSO (4.0 mL), CF3I (0.7 mL, 3.0 mol/L in DMSO), 30% H2O2 (0.4 mL), 1.0 mol/L FeSO4 (0.6 mL); argon atmosphere; 20 min stirring; 40-50°C |
Why This Matters
Procurement of the correct isomer is essential because synthetic yields differ by over 40% under identical conditions, directly impacting cost-efficiency and process scalability in multi-step synthesis campaigns.
- [1] Bader A, et al. US Patent US07981318B2. Method for producing trifluoromethyl-substituted aniline derivatives. Column 12, lines 45-67. 2011. View Source
